molecular formula C9H13N3O4S B1421817 N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide CAS No. 931967-80-5

N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide

Cat. No.: B1421817
CAS No.: 931967-80-5
M. Wt: 259.28 g/mol
InChI Key: VTYVJIPIQRYBHB-UHFFFAOYSA-N
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Description

N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring substituted with methoxy groups

Scientific Research Applications

N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Safety and Hazards

Specific safety and hazard information for “N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide” is not available in the sources retrieved .

Future Directions

While specific future directions for “N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide” are not available, similar compounds such as secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes . They also form the constituents of many pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with guanidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 50°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Substituted benzene derivatives

Mechanism of Action

The mechanism of action of N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Amino-4-methylphenol
  • Thiazoles

Uniqueness

N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of both methoxy and sulfonamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c1-15-7-4-3-6(5-8(7)16-2)17(13,14)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYVJIPIQRYBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N=C(N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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